molecular formula C12H17NO3 B1523422 tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate CAS No. 328267-64-7

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate

Cat. No.: B1523422
CAS No.: 328267-64-7
M. Wt: 223.27 g/mol
InChI Key: KVIREUWUDYUECY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

tert-Butyl N-(2-hydroxy-4-methylphenyl)carbamate is a synthetically derived organic compound belonging to the carbamate family. Its systematic IUPAC name, tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate, reflects its structural components: a tert-butyl group (–OC(C)(C)$$3$$), a carbamate linkage (–N–C(=O)–O–), and a substituted phenol ring bearing hydroxyl (–OH) and methyl (–CH$$3$$) groups at the 2- and 4-positions, respectively. The molecular formula, C$${12}$$H$${17}$$NO$$_3$$, corresponds to a molecular weight of 223.27 g/mol.

The compound’s SMILES notation (CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O) and InChIKey (KVIREUWUDYUECY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Its CAS registry number, 328267-64-7, facilitates precise identification in chemical databases.

Key Structural Features:

Feature Description
Carbamate linkage –N–C(=O)–O–, enabling resonance stabilization and nucleophilic reactivity
tert-Butyl group Bulky substituent enhancing steric protection and lipophilicity
Phenolic hydroxyl –OH at ortho position, influencing hydrogen bonding and acidity (pKa ~9.76)
Methyl substitution –CH$$_3$$ at para position, modulating electronic effects on the aromatic ring

Historical Context in Carbamate Chemistry

Carbamates emerged as critical motifs in organic synthesis following the 19th-century isolation of physostigmine, a natural methyl carbamate alkaloid. The mid-20th century saw advancements in carbamate applications, particularly in peptide synthesis, where tert-butoxycarbonyl (Boc) groups became widely adopted for amine protection. This compound exemplifies modern derivatives designed for stability and functional versatility. Its synthesis aligns with methods developed in the 1990s–2000s, such as the reaction of tert-butyl chloroformate with aminophenols, leveraging catalysts like tetrabutylammonium iodide to minimize side reactions.

Significance in Organic and Medicinal Chemistry

This compound’s dual functionality—phenolic hydroxyl and carbamate—makes it a versatile intermediate. Key roles include:

  • Protective Group Chemistry : The Boc group shields amines during multi-step syntheses, later removed via acidolysis (e.g., trifluoroacetic acid).
  • Drug Design : Carbamates enhance metabolic stability in bioactive molecules. For instance, rivastigmine (an acetylcholinesterase inhibitor) and muraglitazar (a PPAR agonist) utilize carbamate linkages for prolonged activity.
  • Agrochemical Applications : As a precursor to pesticides, its aromatic scaffold enables interactions with biological targets.

The tert-butyl group improves lipid solubility, critical for blood-brain barrier penetration in CNS-targeted drugs. Meanwhile, the ortho-hydroxyl group facilitates hydrogen bonding, influencing crystal packing and solubility.

Position within the Broader Carbamate Family

This compound occupies a niche within aromatic carbamates, distinct from aliphatic counterparts like ethyl carbamate or Boc-protected amines. Comparative analysis reveals:

Property This Compound Aliphatic Carbamates (e.g., Boc-NH$$_2$$) Aromatic Carbamates (e.g., Rivastigmine)
Solubility Moderate in polar solvents High in organic solvents Low due to aromaticity
Stability Hydrolytically stable Acid-labile Enzymatically cleavable
Bioactivity Intermediate (low direct use) Protective group Direct therapeutic activity

Its ortho-substituted phenol ring differentiates it from para-substituted analogs like tert-butyl (4-hydroxyphenyl)carbamate, altering electronic effects and reactivity. For example, ortho-substitution sterically hinders the carbamate group, reducing susceptibility to nucleophilic attack compared to para isomers.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-5-6-9(10(14)7-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIREUWUDYUECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamation of 2-Hydroxy-4-methylaniline

A common synthetic route involves reacting 2-hydroxy-4-methylaniline with a tert-butyl carbamoylating agent, such as tert-butyl chloroformate, under basic conditions. This method selectively forms the carbamate on the amino group while preserving the phenolic hydroxyl group.

  • Reaction conditions : Typically, the amine is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) with a base such as triethylamine or potassium carbonate to neutralize the generated HCl.
  • Temperature : The reaction is often carried out at 0 °C to room temperature to control reactivity and minimize side reactions.
  • Purification : The product is isolated via aqueous workup and purified by column chromatography.

This approach provides moderate to good yields and is widely used due to its operational simplicity and selectivity.

Phenol Protection Followed by Carbamate Formation

In some syntheses, the phenol group is first protected to prevent side reactions during carbamate formation. Protection strategies include conversion to benzyl ethers or silyl ethers.

  • Step 1: Phenol Protection
    The 2-hydroxy-4-methylaniline is reacted with a protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) in the presence of base to form a protected intermediate.

  • Step 2: Carbamate Formation
    The protected amine is then reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions to install the carbamate group.

  • Step 3: Deprotection
    Finally, the phenol protecting group is removed under conditions compatible with the carbamate, such as hydrogenolysis for benzyl groups or mild acid/base for silyl groups.

This multi-step approach can improve selectivity and yield when the phenol is reactive under carbamation conditions.

Use of tert-Butyl (Boc) Protecting Group Strategies in Related Compounds

Literature examples of related carbamate preparations provide insight into the methodology:

  • A study on tert-butyl carbamate derivatives describes the use of tert-butyl (4-(bromomethyl)benzyl)carbamate reacted with potassium carbonate in acetonitrile at 80 °C for 18 hours to yield carbamate products after chromatographic purification. Although this example involves benzyl carbamates, the reaction conditions and purification strategies are relevant.

  • Another synthetic route involves selective bromination of tert-butylphenol followed by phenol protection as carbamate, nitration, and subsequent functional group transformations to achieve complex carbamate derivatives. This highlights the use of tert-butyl carbamate as a protecting group in multi-step syntheses.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield
Direct carbamation 2-hydroxy-4-methylaniline, tert-butyl chloroformate, base, DCM/ACN, 0 °C to RT Simple, fewer steps Possible side reactions with phenol Moderate to good (50-80%)
Phenol protection + carbamation Phenol protecting agent (benzyl bromide/TBDMS-Cl), base, tert-butyl chloroformate, deprotection step Improved selectivity Multi-step, longer synthesis Good (60-85%)
Carbamate formation on protected intermediates tert-Butyl (bromomethyl)benzyl carbamate, K2CO3, ACN, 80 °C, 18 h High purity products, scalable Requires chromatographic purification Moderate (45-76%)

Detailed Research Findings

  • The direct carbamation approach is widely adopted due to its operational simplicity and has been reported with various phenolic amines, including hydroxy-substituted anilines, yielding the desired carbamate with preservation of the phenol group.

  • Protection of the phenol group prior to carbamate formation is recommended when the phenol is prone to side reactions or when higher selectivity is required, as demonstrated in multi-step syntheses of complex carbamate derivatives.

  • Reaction times vary from several hours to overnight (e.g., 18 h at 80 °C) depending on the substrate and solvent system, with purification typically achieved by silica gel chromatography.

  • Analytical data such as ^1H NMR and ^13C NMR confirm the structures of the carbamate products, showing characteristic signals for tert-butyl groups (~1.4 ppm singlet in ^1H NMR) and carbamate carbonyl carbons (~155-165 ppm in ^13C NMR).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the carbamate group or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced carbamate or aromatic ring derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Biological Research

Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate has been extensively studied for its biological effects, particularly in relation to neurodegenerative diseases like Alzheimer’s disease. It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the amyloidogenic pathway that leads to amyloid beta peptide aggregation.

Case Study: Neuroprotective Effects
In vitro studies have demonstrated that the compound can enhance cholinergic transmission and reduce amyloid beta peptide aggregation, suggesting potential neuroprotective effects. Additionally, it has been shown to increase tumor necrosis factor-alpha (TNF-α) levels in cells treated with amyloid beta peptides, indicating its role in modulating inflammatory responses.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its enzyme inhibition properties. Research indicates that it could serve as a model compound for developing new enzyme inhibitors aimed at treating Alzheimer’s disease.

Clinical Trials and Efficacy
Studies have shown that while this compound exhibits moderate protective activity against amyloid beta-induced toxicity in astrocytes, its efficacy in vivo remains to be fully established compared to established treatments like galantamine .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of various fine chemicals and pharmaceuticals. It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Table: Industrial Applications

Application AreaDescription
Fine ChemicalsUsed as a protecting group for amines in organic synthesis
PharmaceuticalsIntermediate for drug development and synthesis
AgrochemicalsUtilized in the production of agricultural chemicals

Mechanism of Action

The mechanism by which tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group can form hydrogen bonds, while the carbamate moiety can participate in various interactions with biological molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data
Compound Molecular Weight logP (Predicted) Melting Point (°C)
tert-Butyl N-(2-hydroxy-4-methylphenyl)carbamate 237.29 2.5 80–85*
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate 300.18 3.2 100–105
tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate 259.71 2.9 75–80

*Estimated based on analogous structures in .

Biological Activity

Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Overview of Biological Activity

This compound exhibits significant antiviral properties and potential applications in anti-inflammatory therapies. Its mechanism involves interactions with specific enzymes and receptors, which may lead to reduced viral replication and modulation of inflammatory pathways.

The compound's biological activity is primarily attributed to its ability to bind with enzymes involved in viral replication. Studies employing techniques like surface plasmon resonance and isothermal titration calorimetry have quantified these binding affinities, elucidating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

Compound NameStructureKey Features
Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamateStructureDifferent hydroxyl positioning may alter biological activity.
Tert-butyl N-(2-hydroxyphenyl)carbamateStructureLacks methyl group, potentially affecting solubility.
Tert-butyl N-(4-hydroxy-3-methylphenyl)carbamateStructureVariations may influence pharmacokinetics and efficacy.

This compound stands out due to its specific hydroxyl positioning and methyl substitution, which may enhance its biological activity compared to similar compounds.

Antiviral Activity

Research indicates that this compound has shown promise as an antiviral agent . It has been studied for its efficacy against various viral infections, demonstrating notable effects in reducing viral load in vitro.

Anti-inflammatory Effects

In vivo studies have demonstrated the compound's anti-inflammatory properties. For instance, compounds derived from similar structures have been tested for their ability to inhibit carrageenan-induced paw edema in rats, showing significant anti-inflammatory effects within 9 to 12 hours post-administration . The percentage of inhibition ranged from 39% to 54%, indicating a robust anti-inflammatory potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Reactant of Route 2
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tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate

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